

Application Notes: Brominated Dibenzofurans in Organic Electronics

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Compound of Interest

Compound Name: **1,4,8-Tribromo-dibenzofuran**

Cat. No.: **B15211185**

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Brominated dibenzofurans, such as **1,4,8-Tribromo-dibenzofuran**, are versatile precursors in the synthesis of advanced materials for organic electronics. The bromine atoms provide reactive sites for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig amination reactions.^{[1][3]} This allows for the construction of larger, conjugated molecules with tailored electronic properties.

One of the primary applications of these materials is in the development of hole transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).^{[1][2]} The rigid and planar dibenzofuran core can be functionalized with electron-donating groups, such as arylamines, to create molecules with high hole mobility and suitable energy levels for efficient charge injection and transport.^[1] The substitution pattern of the bromine atoms on the dibenzofuran core is critical in determining the final properties of the material, including its thermal stability, solubility, and electronic characteristics. By strategically placing the bromine atoms, researchers can control the steric and electronic effects in the final molecule, thereby fine-tuning its performance in a device.^[1]

The general strategy involves using the brominated dibenzofuran as a central scaffold. Through palladium-catalyzed cross-coupling reactions, various functional groups are attached to the dibenzofuran core. For instance, in the synthesis of HTMs, diarylamine groups are commonly coupled to the brominated sites.^[1] This modular approach allows for the systematic modification of the HTM's properties to optimize device efficiency and stability.^[2]

Experimental Protocols

The following protocols are adapted from the synthesis of a dibenzofuran-based hole transport material, N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF), using 2,8-dibromodibenzo[b,d]furan as the starting material.[\[1\]](#) These procedures can be conceptually applied to **1,4,8-Tribromo-dibenzofuran** for the synthesis of analogous materials.

Protocol 1: Synthesis of 2,8-dibromodibenzo[b,d]furan

This protocol describes the bromination of dibenzofuran.

Materials:

- Dibenzofuran
- Trichloromethane
- Bromine (Br₂)
- Sodium thiosulfate (Na₂S₂O₃) aqueous solution
- Ice bath

Procedure:

- Dissolve dibenzofuran (1.00 g, 5.95 mmol) in trichloromethane (6 mL).
- Cool the solution in an ice bath.
- Slowly add Br₂ (0.68 mL, 13.26 mmol) dropwise to the solution.
- Stir the reaction mixture at room temperature for 26.5 hours.
- Quench the reaction by adding Na₂S₂O₃ aqueous solution.
- Extract the product, dry the organic layer, and purify by appropriate methods (e.g., column chromatography) to obtain 2,8-dibromodibenzo[b,d]furan.[\[1\]](#)

Protocol 2: Synthesis of N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF) via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 2,8-dibromodibenzo[b,d]furan.

Materials:

- 2,8-dibromodibenzo[b,d]furan
- Bis-(4-methoxyphenyl)-amine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Sodium tert-butoxide
- Anhydrous toluene

Procedure:

- To a 25 mL two-necked round-bottom flask, add 2,8-dibromodibenzo[b,d]furan (0.49 g, 1.5 mmol), Bis-(4-methoxyphenyl)-amine (0.76 g, 3.3 mmol), Pd₂(dba)₃ (0.05 g, 0.06 mmol), Xantphos (0.07 g, 0.12 mmol), and sodium tert-butoxide (0.43 g, 4.5 mmol).[1]
- Evacuate the flask and backfill with argon.
- Add anhydrous toluene (15 mL) to the mixture.
- Heat the reaction mixture to reflux and stir for the appropriate time (monitoring by TLC).
- After completion, cool the mixture, and purify the crude product by column chromatography to yield the final product, mDBF.[1]

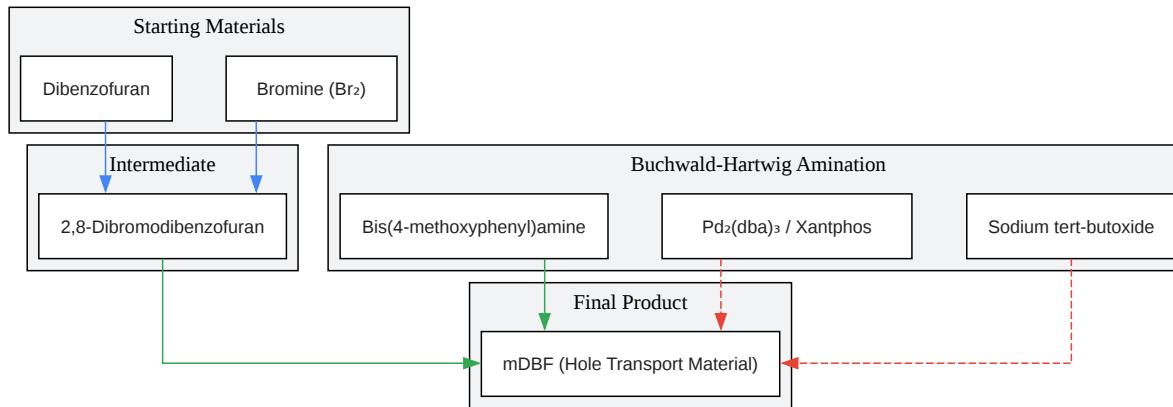
Quantitative Data

The following table summarizes the key properties of the hole transport materials synthesized from 2,8-dibromodibenzofuran.[1][2]

Property	mDBF	bDBF	tDBF
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Thermal Properties			
Glass Transition Temp. (T _g)	104 °C	147 °C	198 °C
Decomposition Temp. (T _d)	438 °C	481 °C	517 °C
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Photophysical Properties			
Absorption λ _{max} (nm)	310, 337	312, 385	314, 396
Emission λ _{max} (nm)	420	486	506
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Electrochemical Properties			
HOMO Level (eV)	-5.18	-5.16	-5.13
LUMO Level (eV)	-2.03	-2.20	-2.25
Band Gap (eV)	3.15	2.96	2.88
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Device Performance (PSC)			
Power Conversion Eff. (PCE)	18.57%	19.12%	19.46%
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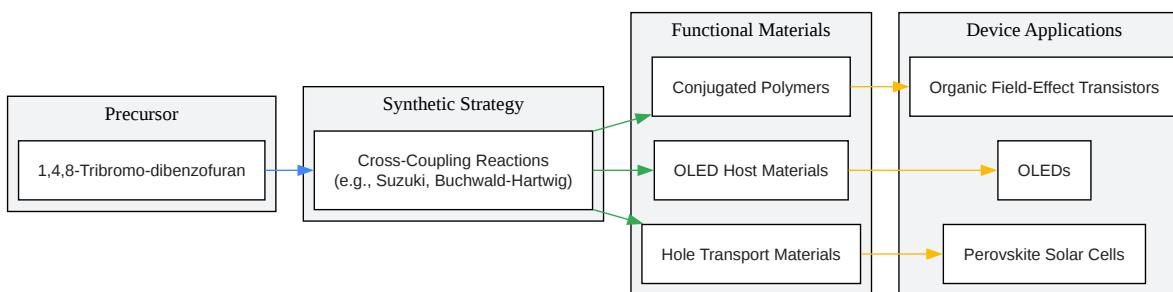
Visualizations

Below are diagrams illustrating the synthesis workflow and the logical relationship of using brominated dibenzofurans in materials synthesis.



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Caption: Synthesis workflow for a dibenzofuran-based hole transport material.



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Caption: Logical relationship from precursor to application for brominated dibenzofurans.

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